molecular formula C13H12N2O3S2 B3965799 Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate

Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B3965799
M. Wt: 308.4 g/mol
InChI Key: WZLLRYGOMWDSJZ-UHFFFAOYSA-N
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Description

Allyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate is an organic compound with the molecular formula C13H12N2O3S2 . The allyl group in this compound is a substituent with the structural formula −CH2−HC=CH2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, the versatile precursor 6-allyl-3-formyl-4H-benzo[h]chromen-4-one was used for the synthesis of various isolated and condensed naphthoyl or (chromenyl) nicotinonitriles, azalactone, thiazolidinone, xanthene, indenopyridine, Schiff bases, diazepine, imidazole and triazolopyrimidine derivatives .


Molecular Structure Analysis

The allyl group is widely encountered in organic chemistry. Allylic radicals, anions, and cations are often discussed as intermediates in reactions. All feature three contiguous sp²-hybridized carbon centers and all derive stability from resonance .


Chemical Reactions Analysis

The allyl group is known to undergo various chemical reactions. Allylation is any chemical reaction that adds an allyl group to a substrate . Other reactions that tend to occur with allylic compounds are allylic oxidations, ene reactions, and the Tsuji–Trost reaction .


Physical and Chemical Properties Analysis

The average mass of this compound is 308.376 Da, and its monoisotopic mass is 308.028931 Da .

Future Directions

While specific future directions for this compound are not provided in the search results, similar compounds have been suggested as potential leads for future drug development due to their straightforward synthesis and relevant bioactivity .

Properties

IUPAC Name

prop-2-enyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-3-6-18-12(17)10-8(2)14-13(20-10)15-11(16)9-5-4-7-19-9/h3-5,7H,1,6H2,2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLLRYGOMWDSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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